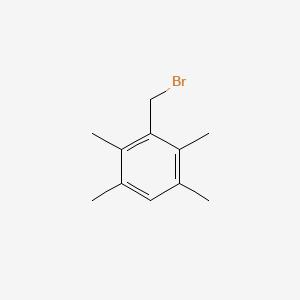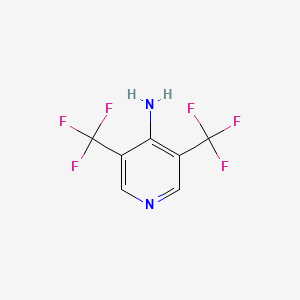
3,5-Bis(trifluoromethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis-trifluoromethyl-pyridin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
3,5-Bis-trifluoromethyl-pyridin-4-ylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,5-difluoromethylpyridine: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.
3,5-Bis(trifluoromethyl)aniline: Aniline derivative with similar trifluoromethyl groups but different core structure.
3,5-Bis(trifluoromethyl)benzoic acid: Benzoic acid derivative with similar trifluoromethyl groups.
Uniqueness
3,5-Bis-trifluoromethyl-pyridin-4-ylamine is unique due to the presence of both trifluoromethyl groups and an amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H4F6N2 |
|---|---|
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
3,5-bis(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H,(H2,14,15) |
Clave InChI |
IELUHBHHLAJWKF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)C(F)(F)F)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





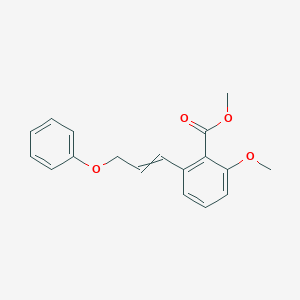
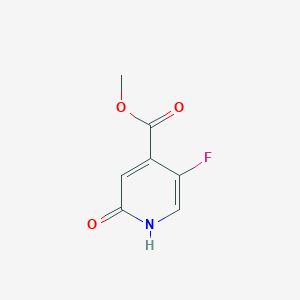
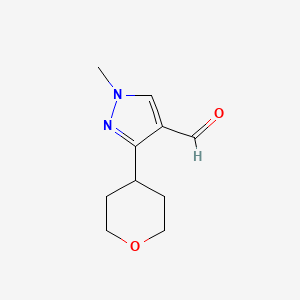


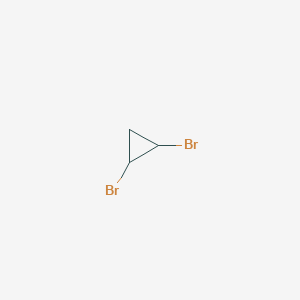

![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
